Product packaging for Estriol-16-Glucuronide(Cat. No.:)

Estriol-16-Glucuronide

Cat. No.: B14805607
M. Wt: 464.5 g/mol
InChI Key: FQYGGFDZJFIDPU-CBXPMNRHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Estriol-16-Glucuronide (E3G) is a naturally occurring, water-soluble glucuronic acid conjugate of estriol, serving as a major metabolic pathway for estrogen excretion. [1] [3] In clinical research, it is a critical biomarker for assessing fetoplacental health, with maternal urine levels providing a non-invasive means to monitor fetal well-being during pregnancy. [4] Its historical significance is notable, as it was the major component of the first orally active estrogen medications, Progynon and Emmenin. [3] From a pharmacological standpoint, this compound acts as a prodrug; it can be converted back to the biologically active estriol in tissues expressing the enzyme β-glucuronidase, such as the mammary gland, thereby exerting estrogenic effects. [3] Researchers also utilize this compound in environmental science, where it is monitored as an emerging contaminant in water systems, reflecting its persistence and potential as an endocrine disruptor within a One Health framework. [5] This product is supplied as a powder with a purity of ≥97% (by HPLC) and is suitable for use in radioimmunoassays. [7] It is soluble in ethanol:water (1:1) solutions and should be stored at -20°C. [7] This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32O9 B14805607 Estriol-16-Glucuronide

Properties

Molecular Formula

C24H32O9

Molecular Weight

464.5 g/mol

IUPAC Name

6-[[(13S)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C24H32O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31)/t13?,14?,15?,16?,17?,18?,19?,20?,21?,23?,24-/m0/s1

InChI Key

FQYGGFDZJFIDPU-CBXPMNRHSA-N

Isomeric SMILES

C[C@]12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Canonical SMILES

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O

Origin of Product

United States

Biosynthesis and Metabolic Pathways of Estriol 16 Glucuronide

Glucuronidation as a Primary Conjugation Mechanism

Glucuronidation is a major phase II metabolic reaction that attaches a glucuronic acid molecule to a substrate, such as a hormone. nih.govwikipedia.org This conjugation process increases the water solubility of the original molecule, making it easier for the body to eliminate through urine or bile. nih.govoup.com For estrogens, glucuronidation effectively inactivates the hormone and facilitates its removal from the body. nih.gov

Role of Glucuronic Acid Transfer

The core of glucuronidation is the transfer of a glucuronic acid moiety from a donor molecule, uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA), to the estrogen. wikipedia.orgnih.gov This reaction is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). oup.comwikipedia.org The resulting product, a glucuronide conjugate like Estriol-16-Glucuronide, is more polar and readily excretable. wikipedia.org

Site-Specificity of Glucuronidation at the C-16 Position of Estriol (B74026)

Estriol has multiple hydroxyl groups where glucuronidation can occur. However, the formation of this compound specifically involves the attachment of glucuronic acid to the hydroxyl group at the C-16α position of the estriol molecule. nih.govnih.govnih.gov While glucuronidation can also happen at the 3-hydroxyl position, the 16α-position is a key site for conjugation. nih.govwikipedia.org Research has identified an enzyme specifically responsible for this reaction, highlighting the site-specificity of this metabolic process. nih.govnih.gov

Enzymatic Catalysis of this compound Formation

The synthesis of this compound is not a spontaneous event but is carefully controlled by specific enzymes.

UDP-Glucuronyltransferase (UGT) Superfamily Involvement

The UGT superfamily of enzymes is central to the glucuronidation of a wide array of substances, including steroids like estriol. nih.govoup.comwikipedia.org These enzymes are found in various tissues, with the liver being a primary site of estrogen metabolism. nih.govnih.govhmdb.ca The UGTs are a diverse group of proteins, with different isoforms exhibiting preferences for specific substrates. oup.comnih.gov

Identification and Characterization of Specific UGT Isoforms (e.g., UGT1A1, UGT2B7) Responsible for Estriol Glucuronidation

Several UGT isoforms have been implicated in the glucuronidation of estrogens. oup.com Studies have shown that members of both the UGT1A and UGT2B subfamilies can catalyze this reaction. nih.govnih.gov Specifically, UGT1A1 and UGT2B7 are known to be involved in the metabolism of estrogens. nih.govnih.gov While UGT1A1 is recognized for its role in conjugating estradiol (B170435) and its metabolites, UGT2B7 is also expressed in tissues that handle estrogens. nih.govnih.gov Research has demonstrated significant UGT2B7 expression in the intestine, where it contributes to the glucuronidation of estrogens, including estriol. nih.gov The liver also shows substantial estriol glucuronidation activity. nih.gov

Enzyme Kinetics and Substrate Specificity in this compound Synthesis

The enzyme responsible for conjugating the 16α-hydroxyl group of estriol has been studied to understand its efficiency and preference for its substrate. Research has determined the apparent Michaelis-Menten constants (Km), which indicate the substrate concentration at which the enzyme operates at half its maximum velocity. For the enzyme that forms this compound in the human liver, the apparent Km for estriol was found to be 13.3 µM, and for UDP-glucuronic acid, it was 100 µM. nih.govnih.gov This enzyme displays a high degree of specificity for estriol, with significantly less activity towards other estrogens like estradiol-17β, estradiol-17α, and estrone (B1671321). nih.govnih.gov

SubstrateApparent Km (µM)Source
Estriol13.3 nih.govnih.gov
UDP-glucuronic acid100 nih.govnih.gov

Furthermore, the activity of this enzyme is influenced by various factors. Certain metal ions, such as Mg²⁺, Mn²⁺, and Fe²⁺, have been shown to stimulate the enzyme, while others like Cu²⁺, Zn²⁺, and Hg²⁺ act as inhibitors. nih.govnih.gov The reaction product, UDP, acts as a competitive inhibitor with respect to UDP-glucuronic acid. nih.govnih.gov

The formation of this compound is a key step in the metabolic clearance of estrogens. This process, known as glucuronidation, involves the enzymatic attachment of a glucuronic acid moiety to a substrate, rendering it more water-soluble and facilitating its excretion from the body, primarily through the kidneys. hmdb.cahmdb.ca

Estriol as the Direct Precursor

This compound is synthesized directly from its precursor, estriol. wikipedia.orgcaymanchem.com This biochemical transformation is a conjugation reaction where the glucuronic acid molecule is attached via a glycosidic bond specifically to the hydroxyl group at the C16α position of the estriol steroid skeleton. hmdb.canih.gov This reaction is catalyzed by enzymes belonging to the UDP-glucuronosyltransferase (UGT) superfamily, which are primarily located in the liver. wikipedia.orgoup.com The specific enzyme UGT2B7 has been shown to be active in the glucuronidation of estriol. hmdb.ca The resulting compound, this compound, is biologically inactive and has a much higher water solubility than estriol, which aids in its elimination. hmdb.canih.gov

Upstream Steroid Pathways Leading to Estriol

The biosynthesis of estriol, the direct precursor to this compound, follows a multi-step pathway originating from cholesterol. bio-rad.com The primary pathway involves the conversion of estradiol to estrone. nih.gov Estrone is then hydroxylated at the 16α-position by cytochrome P450 enzymes to form 16α-hydroxyestrone. nih.govnih.gov Subsequently, 16α-hydroxyestrone is converted to estriol by the enzyme 17β-hydroxysteroid dehydrogenase. wikipedia.org

During pregnancy, the synthesis of estriol increases dramatically, with the placenta being the primary site of production. nih.govwikipedia.orgdrugbank.com In this feto-placental unit, approximately 90% of the precursors for estriol synthesis originate from the fetus. wikipedia.org The fetal adrenal gland produces dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-S), which is then hydroxylated to form 16α-hydroxy-DHEA-S (16α-OH-DHEA-S). This compound is transported to the placenta, where the sulfate group is removed by steroid sulfatase to yield 16α-OH-DHEA. wikipedia.org Subsequently, aromatase and 17β-hydroxysteroid dehydrogenase in the placenta convert 16α-OH-DHEA into estriol, which is then secreted into the maternal circulation. wikipedia.org

Table 1: Key Precursors and Enzymes in this compound Biosynthesis

ProductDirect PrecursorKey EnzymesUpstream Precursors
This compound EstriolUDP-glucuronosyltransferase (UGT), specifically UGT2B7 hmdb.cawikipedia.orgEstrone, Estradiol, 16α-hydroxyestrone, DHEA-S (during pregnancy) nih.govwikipedia.org
Estriol 16α-hydroxyestrone17β-hydroxysteroid dehydrogenaseEstrone, Estradiol nih.govwikipedia.org
16α-hydroxyestrone EstroneCytochrome P450 enzymesAndrostenedione, Cholesterol bio-rad.comnih.gov

Integration of this compound within Broader Estrogen Metabolism

The formation of this compound is a terminal step within the extensive metabolic network of estrogens. This network includes conjugation with other molecules and various oxidative processes.

Interplay with Other Estriol Conjugates (e.g., Estriol 3-Glucuronide, Estriol 3-Sulfate 16-Glucuronide)

Estriol can be conjugated at different positions, leading to a variety of metabolites. Besides this compound, other primary conjugates include Estriol 3-Glucuronide, Estriol 3-Sulfate, and the diconjugated Estriol 3-Sulfate 16-Glucuronide. nih.govwikipedia.org

Estriol 3-Glucuronide : This is a positional isomer of this compound where the glucuronic acid is attached at the C3 position. It is also an endogenous metabolite of estriol, though it is found in much lower concentrations compared to the 16α-glucuronide form. wikipedia.orgwikipedia.org

Estriol 3-Sulfate : This conjugate is formed through sulfation at the C3 position. It serves as a substrate for further conjugation.

Estriol 3-Sulfate 16-Glucuronide : This diconjugated metabolite is formed in the liver when Estriol 3-Sulfate undergoes glucuronidation at the 16α-position, a reaction also catalyzed by UDP-glucuronyltransferase. hmdb.cawikipedia.org

Studies analyzing the metabolites of administered estriol have quantified the relative proportions of these conjugates, highlighting Estriol 16α-Glucuronide as the most abundant urinary metabolite. wikipedia.org For instance, in baboons, a model that closely resembles human metabolism, the main urinary metabolites were found to be estriol 16α-glucuronide (65.8%), estriol 3-glucuronide (14.2%), estriol 3-sulfate (13.4%), and estriol 3-sulfate 16α-glucuronide (5.1%). wikipedia.org

Table 2: Major Conjugates of Estriol

Conjugate NameConjugation Site(s)Type of ConjugateRelative Abundance
Estriol 16-Glucuronide C16αMonoglucuronideHigh wikipedia.orgwikipedia.org
Estriol 3-Glucuronide C3MonoglucuronideLow wikipedia.orgwikipedia.org
Estriol 3-Sulfate C3MonosulfateModerate wikipedia.org
Estriol 3-Sulfate 16-Glucuronide C3 (Sulfate), C16α (Glucuronide)Diconjugate (Mixed)Low wikipedia.orgwikipedia.org

Relationship to Oxidative and Methylation Pathways of Estrogen Metabolism

Estrogen metabolism is broadly categorized into Phase I (functionalization) and Phase II (conjugation) reactions. metagenicsinstitute.com The formation of this compound is a Phase II process.

The initial steps of estrogen metabolism are dominated by Phase I oxidative pathways, primarily hydroxylation. nih.govmetagenicsinstitute.com The parent estrogens, estradiol and estrone, are irreversibly hydroxylated at the 2, 4, or 16 positions of the steroid ring. nih.govnih.gov

2- and 4-Hydroxylation Pathways : These pathways produce catechol estrogens (e.g., 2-hydroxyestrone, 4-hydroxyestrone). nih.gov These catechol estrogens can be further metabolized through Phase II methylation, catalyzed by catechol-O-methyltransferase (COMT), to form methoxyestrogens. nih.govnih.gov This methylation pathway is an alternative metabolic route to the glucuronidation and sulfation that other estrogen metabolites undergo.

16-Hydroxylation Pathway : This pathway leads to the formation of 16α-hydroxyestrone, which is the direct precursor to estriol. nih.govdutchtest.com Unlike the catechol estrogens, 16α-hydroxyestrone is not a substrate for methylation but proceeds to be reduced to estriol. nih.gov

Once estriol is formed, it is primarily directed towards Phase II conjugation reactions, including the glucuronidation that yields this compound. oup.comnih.gov Glucuronidation, alongside sulfation, serves as a major inactivation and detoxification pathway, converting biologically active or potentially harmful estrogen metabolites into excretable, water-soluble compounds. nih.govmetagenicsinstitute.com

Physiological and Biological Roles of Estriol 16 Glucuronide in Research Contexts

Role as a Metabolite in Estrogen Homeostasis and Regulation

Estrogen homeostasis is a tightly regulated process involving the synthesis, metabolism, and excretion of various estrogenic compounds. Estriol-16-glucuronide is a key player in this delicate balance. nih.gov The formation of this compound occurs primarily in the liver through a process called glucuronidation. ontosight.ai In this reaction, the enzyme UDP-glucuronosyltransferase (UGT) attaches a glucuronic acid molecule to estriol (B74026). ontosight.ainih.gov

This conjugation significantly increases the water solubility of estriol, transforming it into a form that is more easily eliminated from the body, primarily through urine and bile. cymitquimica.com By converting the biologically active estriol into a water-soluble, excretable metabolite, glucuronidation serves as a critical pathway for regulating the levels of active estrogens in circulation, thereby maintaining hormonal balance. ontosight.aiontosight.ai The levels of estriol and its glucuronidated conjugates, including this compound, are particularly important during pregnancy when the placenta produces large amounts of estriol. ontosight.aioatext.com

The primary metabolites of estriol include this compound, estriol-3-glucuronide, estriol-3-sulfate, and the diconjugated estriol-3-sulfate-16-glucuronide. nih.govwikipedia.org This metabolic conversion is a fundamental aspect of estrogen regulation, ensuring that the potent effects of estrogens are appropriately controlled.

Biological Inactivity vs. Potential for Deconjugation and Reactivation

While generally considered biologically inactive, the fate of this compound is not solely limited to excretion. cymitquimica.comnih.gov The potential for this conjugate to be converted back into its active form, estriol, adds a layer of complexity to its physiological role. wikipedia.org

The enzyme β-glucuronidase is capable of cleaving the glucuronic acid moiety from this compound, a process known as deconjugation. wikipedia.orgpnas.org This enzymatic action reverses the glucuronidation that occurred in the liver, thereby releasing the biologically active estriol. nih.govvibrant-wellness.com This reactivation can occur in various tissues that express β-glucuronidase, potentially influencing local estrogenic activity. wikipedia.org

The gut microbiota, in particular, harbors a significant number of bacteria that produce β-glucuronidase. nih.govnih.gov These gut microbial β-glucuronidases can act on estrogen glucuronides that are excreted into the intestine via bile, leading to the reabsorption of active estrogens back into circulation—a process known as enterohepatic circulation. nih.govvibrant-wellness.com This mechanism highlights the intricate interplay between the host's metabolic processes and the gut microbiome in modulating systemic estrogen levels. nih.gov

The expression of β-glucuronidase is not uniform throughout the body; it varies significantly among different tissues. nih.govnih.gov For instance, research in mice has shown as much as a 12-fold difference in the number of β-glucuronidase molecules per cell across various tissues. nih.govnih.gov These differences are primarily attributed to variations in the rates of enzyme synthesis. nih.govnih.gov

Tissues such as the mammary gland are known to express β-glucuronidase, which allows for the local reactivation of estrogen glucuronides. wikipedia.org This tissue-specific deconjugation can lead to localized estrogenic effects that may not be reflected by systemic hormone levels. The activity of β-glucuronidase can also be a factor in certain pathological conditions, with elevated activity observed in some malignant neoplasms. nih.gov The regulation of β-glucuronidase expression is complex, involving transcriptional and translational mechanisms that contribute to its tissue-specific activity. nih.govnih.gov

This compound as a Biomarker in Non-Clinical Studies

In research contexts, the measurement of this compound can provide valuable insights into estrogen metabolism and physiological status. cymitquimica.com

The concentration of this compound can also be interpreted as an indicator of the body's glucuronidation capacity. nih.gov Glucuronidation is a crucial Phase II metabolic pathway for a wide array of endogenous and exogenous compounds. nih.gov The efficiency of this pathway, largely driven by UGT enzymes, is vital for detoxification and the elimination of various substances. Therefore, in a research setting, studying the levels of this compound in relation to its parent compound, estriol, could provide insights into an individual's or a model system's ability to carry out this key metabolic conjugation reaction.

Data Tables

Table 1: Key Enzymes in this compound Metabolism

EnzymeRoleLocation
UDP-glucuronosyltransferase (UGT) Catalyzes the conjugation of glucuronic acid to estriol, forming this compound. ontosight.aiPrimarily Liver ontosight.ai
β-Glucuronidase Catalyzes the deconjugation of this compound back to active estriol. wikipedia.orgpnas.orgVarious tissues, including mammary gland and gut (produced by microbiota). wikipedia.orgnih.gov

Investigating the Indirect Influence of this compound on Biological Systems

The biological activities of this compound are primarily attributed to its role as a pro-hormone, which, upon enzymatic cleavage, releases the active estrogen, estriol. This conversion is pivotal for its indirect effects on various biological systems.

Preclinical research suggests that the influence of this compound on hormonal balance is mediated through its deconjugation to estriol. Estriol itself is considered a weak estrogen, possessing a lower affinity for estrogen receptors (ERα and ERβ) compared to estradiol (B170435). oatext.com However, its high concentrations during pregnancy mean it can still exert significant biological effects.

One of the key indirect endocrine functions of this compound, via its conversion to estriol, is the modulation of gonadotropin levels. Studies in postmenopausal women have shown that administration of estriol can lead to a suppression of both luteinizing hormone (LH) and follicle-stimulating hormone (FSH). nih.gov This effect is attributed to the negative feedback mechanism of estrogens on the hypothalamic-pituitary-gonadal axis. The degree of this suppression appears to be dependent on the levels of unconjugated estriol, highlighting the importance of the hydrolysis of this compound for its endocrine activity. nih.gov

The table below summarizes the findings from a study investigating the effect of estriol administration on gonadotropin levels, which provides insight into the potential indirect effects of its glucuronidated precursor.

HormoneRoute of AdministrationChange in Serum LevelsSignificance
Luteinizing Hormone (LH)Vaginal Estriol40.5% to 48.3% decreasep < 0.05
Follicle-Stimulating Hormone (FSH)Vaginal Estriol13.5% to 19% decreasep < 0.05
Luteinizing Hormone (LH)Oral EstriolNo significant changep > 0.05
Follicle-Stimulating Hormone (FSH)Oral EstriolNo significant changep > 0.05

Data from a study on postmenopausal women, indicating that the route of administration affects the bioavailability of unconjugated estriol and its subsequent impact on gonadotropin levels. nih.gov

Investigative studies have pointed towards a significant role for estrogens, including estriol derived from this compound, in maintaining a healthy uteroplacental environment during pregnancy. The high levels of estriol during gestation suggest its importance in this physiological context. oatext.comoatext.com

The primary proposed mechanism of action is the regulation of uteroplacental blood flow and the promotion of placental vascularization. oatext.comnih.gov Estrogens are known to be potent vasodilators, and this effect is crucial for ensuring adequate blood supply to the developing fetus. The conversion of this compound to estriol within the placental tissue, which is rich in the enzyme β-glucuronidase, would allow for localized action of the active hormone, thereby influencing vascular dynamics. researchgate.net

Research indicates that estrogens, including estriol, contribute to the stimulation of uterine angiogenesis and the remodeling of spiral arteries, which are essential for successful placentation and fetal growth. nih.gov The levels of urinary this compound have been used as a prognostic indicator in complicated pregnancies, with lower levels being associated with conditions such as threatened abortion and intrauterine fetal death. nih.gov This correlation underscores the importance of the estriol precursor in maintaining a viable pregnancy, likely through its indirect effects on uteroplacental function.

The following table outlines key research findings related to the role of estriol and its glucuronide conjugate in uteroplacental physiology.

Research FindingImplication for Uteroplacental PhysiologySupporting Evidence
Estriol regulates uteroplacental blood flow and placental vascularization.Ensures adequate nutrient and oxygen supply to the fetus.Proposed in multiple reviews on estriol's function during pregnancy. oatext.comoatext.com
Estrogens stimulate uterine angiogenesis and spiral artery remodeling.Critical for successful embryo implantation and placental development.Studies on estrogen actions in placental vascular morphogenesis. nih.gov
Urinary this compound levels are lower in complicated pregnancies.Suggests a role for the estriol pathway in maintaining a healthy pregnancy.Investigative studies on the prognostic value of E3-16-G. nih.gov
The placenta contains β-glucuronidase, which can hydrolyze this compound.Allows for local production of active estriol within the uteroplacental unit.General knowledge of enzyme distribution and estrogen metabolism. researchgate.net

Analytical Methodologies for Estriol 16 Glucuronide Quantification in Research

Advanced Chromatographic Techniques for Estriol-16-Glucuronide Detection

Chromatographic methods are powerful tools for the separation and quantification of individual steroid conjugates from complex biological samples. They offer high specificity and are often considered reference methods.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the quantification of steroid glucuronides, including this compound. nih.gov This technique combines the separation power of liquid chromatography with the precise mass detection of tandem mass spectrometry.

In a typical LC-MS/MS workflow for this compound, the sample undergoes preparation steps such as protein precipitation and solid-phase extraction to remove interfering substances. nih.govelsevierpure.com The extracted analyte is then injected into the LC system, where it is separated from other compounds. The eluent from the LC column is introduced into the mass spectrometer. For this compound, negative ion mode is often used, where the molecule is deprotonated. Collision-induced dissociation then fragments the precursor ion, and specific product ions are monitored for quantification. elsevierpure.com

One study detailed a method for determining estriol-3-sulfate-16-glucuronide in pregnancy serum using LC-MS/MS. elsevierpure.comtandfonline.com The researchers found that while the method was highly selective, the ionization efficiency of the analyte could be affected by substances in the serum, a phenomenon known as the matrix effect. To counteract this, they employed the standard addition method to ensure accurate quantification. elsevierpure.comtandfonline.com Another study successfully developed and validated an LC-MS/MS method for the simultaneous quantification of 15 urinary steroid hormone glucuronides, including this compound. nih.gov This method demonstrated good linearity and recovery, with a limit of quantification suitable for clinical research. nih.gov

Table 1: LC-MS/MS Method Parameters for this compound Quantification

Parameter Finding
Sample Preparation Protein precipitation, solid-phase extraction nih.govelsevierpure.com
Ionization Mode Negative ion electrospray ionization (ESI) elsevierpure.com
MS/MS Transition Monitoring the elimination of the glucuronic acid moiety elsevierpure.com
Quantification Standard addition method to overcome matrix effects elsevierpure.comtandfonline.com
Linearity (R²) ≥0.99 nih.gov
Recovery 89.6% to 113.8% nih.gov
Limit of Quantification Ranged from 1.9 nmol/L to 21.4 nmol/L for various steroid glucuronides nih.gov

High-performance liquid chromatography (HPLC) coupled with an electrochemical detector (ECD) provides a sensitive and selective method for the determination of electroactive compounds like this compound. nih.gov This technique is noted for its simplicity and cost-effectiveness compared to mass spectrometry. mdpi.com

Research has demonstrated the superiority of electrochemical detection over UV detection for analyzing estrogen conjugates in biological fluids due to its enhanced selectivity and sensitivity. nih.gov A study utilizing HPLC-ECD successfully identified this compound in human pregnancy urine. nih.gov Another HPLC-based method employed fluorescence detection after a derivatization step, allowing for the direct and simultaneous determination of estriol-3- and 16-glucuronides in pregnancy urine with high sensitivity. nih.gov A fully automated "on-line" HPLC method with fluorimetric quantification has also been developed, which simplifies the process by integrating sample preparation and analysis, making it suitable for rapid monitoring. nih.gov This method showed excellent correlation with results from a gas chromatography-mass spectrometry (GC-MS) method. nih.gov

Table 2: Performance Characteristics of an Automated HPLC Method for this compound

Parameter Value
Intra-assay Coefficient of Variation (CV) 4.44% nih.gov
Inter-assay Coefficient of Variation (CV) 7.85% nih.gov
Assay Sensitivity 430 nmol/L nih.gov
Correlation with Total Urinary Estriol (B74026) (r) 0.957 nih.gov

Sample Preparation Strategies for Diverse Biological Matrices

The choice of sample preparation technique is paramount in achieving accurate quantification of this compound, as it aims to extract the analyte from complex biological matrices such as urine and plasma, while minimizing interferences. The primary methods employed include solid-phase extraction and protein precipitation.

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and concentration of this compound from urine and plasma samples prior to analysis. This method offers superior selectivity compared to simple dilution or precipitation techniques. A common approach involves the use of reversed-phase SPE cartridges, such as C18. For instance, in the analysis of various estrogen metabolites, including glucuronide conjugates from urine, Strata C18-E cartridges have been utilized. nih.gov The general procedure involves conditioning the cartridge, loading the pre-treated sample, washing away interfering substances, and finally eluting the analyte of interest. The pH of the sample and the composition of the wash and elution solvents are critical parameters that are optimized to ensure efficient recovery of this compound. nih.gov For example, a study optimizing SPE for 27 estrogen metabolites found that fractionation was necessary to elute metabolites with different chemical properties effectively. nih.gov In some methods, the sample is loaded onto the SPE column, washed with a series of solvents of increasing organic strength, and the fraction containing the glucuronide conjugates is collected. nih.gov

Protein Precipitation (PPT): For plasma or serum samples, protein precipitation is a common initial step to remove high-molecular-weight proteins that can interfere with the analysis and damage analytical columns. This is often achieved by adding an organic solvent, such as acetonitrile (B52724), or an acid to the sample. nih.gov While effective in removing the bulk of proteins, this method can be less selective than SPE and may result in significant matrix effects. nih.gov An alternative approach to traditional organic solvent or acid precipitation is the use of metal hydroxides, such as zinc hydroxide, which allows for protein removal at a nearly neutral pH with minimal sample dilution. nih.gov

Direct Injection: In some instances, particularly with urine samples where the concentration of this compound is relatively high, a simple dilution of the sample may suffice before injection into the analytical system. For example, a method for analyzing pregnancy urine involved a 20-fold dilution with a phosphate (B84403) buffer containing acetonitrile and cetyltrimethylammonium bromide before direct injection into an HPLC system. nih.govnih.gov Another approach utilized "on-line" sample preparation, where enrichment, pre-purification, and focusing were integrated with the HPLC system, making sample pre-treatment steps like hydrolysis unnecessary. nih.gov

Matrix effects, the alteration of analyte ionization in the mass spectrometer source due to co-eluting compounds from the sample matrix, are a significant concern in LC-MS/MS-based quantification of this compound. nih.govresearchgate.net These effects can lead to either ion suppression or enhancement, resulting in inaccurate and imprecise measurements. The extent of matrix effects can vary depending on the biological fluid, with horse serum and mouse brain showing significant ion suppression for related estrogens. nih.gov

The evaluation of matrix effects is a critical component of method validation. This is often done by comparing the response of the analyte in a post-extraction spiked matrix sample to its response in a neat solution. researchgate.net To mitigate matrix effects, several strategies can be employed. The use of a more selective sample preparation technique, such as SPE, can help to remove interfering components. nih.gov Chromatographic separation can also be optimized to separate the analyte from co-eluting matrix components.

In immunoassays, interference can arise from cross-reactivity with other structurally related steroid conjugates. For instance, a radioimmunoassay for this compound showed good specificity for urine and amniotic fluid but encountered interference in serum samples at lower dilutions. nih.gov However, highly specific antibodies have been developed that exhibit minimal cross-reactivity with other estriol conjugates and unconjugated estrogens. researchgate.net One study reported negligible cross-reactivity of their polyclonal antibody with estrone-3-glucuronide and estriol-17-glucuronide. researchgate.netrsc.org

Method Validation Parameters in this compound Analysis

To ensure the reliability of analytical data, methods for the quantification of this compound must undergo rigorous validation. Key parameters assessed include sensitivity, specificity, accuracy, and precision.

The validation of analytical methods for this compound yields critical data on their performance characteristics. The following table summarizes key validation parameters from various research studies.

Analytical MethodMatrixSensitivity (LOD/LOQ)Precision (CV%)Accuracy (Recovery %)Specificity NotesReference
HPLC with Fluorescence Detection Pregnancy UrineLOD: 0.4 mg/LDay-to-day CV: 2.3% at 45 mg/L, 2.9% at 4.8 mg/L-Correlated well with a method involving fractionation and gas chromatography. nih.gov
"On-line" LC with Fluorimetric Detection UrineSensitivity: 430 nmol/LIntra-assay CV: 4.44%, Inter-assay CV: 7.85%Negligible losses, allowing for external calibration.Specific assessment of this compound without hydrolysis. nih.gov
LC-MS/MS Pregnancy UrineLOD: 5 ng/mL (E3-16G)Inter-day and intra-day variability < 10%> 85%Monitors specific transitions for E3-16G. nih.gov
Surface Plasmon Resonance (SPR) Immunoassay UrineLOD: 0.016 ng/mLIntra-assay CV < 4.9%-Negligible cross-reactivity with estrone-3-glucuronide and estriol-17-glucuronide. researchgate.netrsc.org
Lateral Flow Immunoassay (LFIA) UrineLOD: 0.49 ng/mLMean intra-assay CV: 11.7%-Utilized the same specific polyclonal antibody as the SPR assay. researchgate.netrsc.org
Chemiluminescence Immunoassay Pregnancy UrineDetects 10-100 pgSatisfactory precisionSatisfactory accuracyGood agreement with radioimmunoassay. nih.gov
Radioimmunoassay Urine, Amniotic FluidSimilar to other estriol RIAsSatisfactory precisionSatisfactory accuracyGood specificity in urine and amniotic fluid; interference in serum. nih.gov

LOD: Limit of Detection; LOQ: Limit of Quantification; CV: Coefficient of Variation; E3-16G: this compound.

The use of internal standards is crucial for accurate quantification, especially in LC-MS/MS methods, as they compensate for variations in sample preparation, injection volume, and matrix effects. cerilliant.com The ideal internal standard is a stable isotope-labeled version of the analyte, such as a deuterated form of this compound. cerilliant.combiorxiv.org For instance, deuterated estrogen metabolites (d-EM) have been used as internal standards in the analysis of urinary estrogens. nih.gov These standards co-elute with the analyte and experience similar ionization effects, thereby improving the accuracy of the measurement. biorxiv.org

Certified Reference Materials (CRMs) are essential for ensuring the traceability and comparability of measurement results. Commercially available CRMs for estriol and its conjugates, including this compound, are used to calibrate instruments and validate analytical methods. sigmaaldrich.com These standards are supplied with a certificate of analysis detailing their purity and concentration.

In Vitro and Animal Model Investigations of Estriol 16 Glucuronide

Cellular Studies on Estriol-16-Glucuronide Metabolism and Transport

Hepatocyte and Placental Cell Line Models for Glucuronidation Studies

The biotransformation of estriol (B74026) into its glucuronidated form, primarily this compound (E3-16G), is a critical metabolic process occurring in tissues such as the liver and placenta. In vitro models utilizing hepatocytes and placental cell lines have been instrumental in elucidating the mechanisms of this conjugation reaction.

Glucuronidation is a major pathway in the metabolism of endogenous compounds like estrogens. wikipedia.org This process is catalyzed by a family of enzymes known as UDP-glucuronosyltransferases (UGTs). wikipedia.org Specifically, UGTs facilitate the transfer of a glucuronic acid moiety from UDP-glucuronic acid to estriol, rendering it more water-soluble and facilitating its excretion. wikipedia.org

Studies using human liver microsomes and recombinant UGT enzymes have identified specific isoforms responsible for estriol glucuronidation. While various UGTs can metabolize estrogens, certain isoforms exhibit higher efficiency. For instance, UGT1A3 is recognized for its high efficiency in conjugating estrone (B1671321), a precursor to other estrogens.

In the context of pregnancy, the placenta plays a significant role in estrogen metabolism. youtube.com The syncytiotrophoblast, the outer cell layer of the placenta, is a key site of steroid hormone synthesis and metabolism. youtube.com Placental cell line models, such as BeWo cells, have been employed to study the transport and metabolism of various compounds, including the formation of sulfate (B86663) conjugates. nih.gov While direct studies on E3-16G formation in these specific cell lines are not extensively detailed in the provided results, the infrastructure for such conjugation is present. For example, the BeWo cell line is a well-established model for studying placental trophoblast functions, including the transport of molecules across the maternal-fetal barrier. nih.gov

The regulation of UGT enzyme expression can also be a factor. For example, in estrogen receptor-positive breast cancer cells, the expression of UGT2B15 is upregulated by estrogens, suggesting a feedback mechanism that could modulate local hormone concentrations. nih.gov This highlights the complex interplay between hormones and their metabolizing enzymes.

Characterization of this compound Uptake and Efflux Transporters

The transport of this compound across cellular membranes is a crucial step in its disposition and is mediated by specific uptake and efflux transporters. These transporters, belonging to superfamilies like the organic anion transporters (OATs), organic anion transporting polypeptides (OATPs), multidrug resistance-associated proteins (MRPs), and breast cancer resistance protein (BCRP), are essential for moving the hydrophilic E3-16G into and out of cells. nih.gov

Efflux Transporters:

Research using vesicular transport assays with recombinant human transporters has provided significant insights into the efflux of estrogen glucuronides. nih.gov

MRP2 (ABCC2): This transporter shows some activity towards E3-16G, but generally exhibits lower transport rates compared to MRP3 and BCRP, primarily due to a high Michaelis-Menten constant (Km), indicating lower affinity. nih.gov

MRP3 (ABCC3): MRP3 is an effective transporter for various estrogen glucuronides, including E3-16G, with high affinity (low Km values). nih.gov

MRP4 (ABCC4): Among the estrogen glucuronides tested, MRP4 demonstrates considerable transport rates specifically for E3-16G. nih.gov

BCRP (ABCG2): BCRP is a significant transporter for E3-16G, exhibiting higher transport rates for this conjugate compared to the studied MRPs. nih.gov

These transporters are strategically located in tissues like the liver and placenta. nih.gov In hepatocytes, MRP2 is located on the apical (canalicular) membrane, facilitating biliary excretion, while MRP3 is on the basolateral membrane, mediating efflux into the sinusoidal blood. nih.gov BCRP is also an important apical efflux transporter. nih.gov In the placenta, BCRP is found on the maternal-facing (apical) membrane of syncytiotrophoblasts, playing a role in preventing fetal exposure to various substances. nih.gov

Placental Transport:

Studies involving in situ perfusion of human placentas at mid-pregnancy have demonstrated that conjugated estrogens, including E3-16G, are transferred across the placenta to the maternal circulation much less efficiently than unconjugated estriol. oup.comoup.com While only a small percentage (less than 3%) of perfused E3-16G was recovered in the maternal urine, this still indicates that some level of transfer occurs. oup.comoup.com The placenta itself shows minimal conversion of E3-16G back to unconjugated estriol. oup.comoup.com

Interactive Data Table: Efflux Transporter Activity for Estrogen Glucuronides

TransporterSubstrate(s)Key Findings
MRP2 E3-16G, other estrogen glucuronidesLower transport rates compared to MRP3 and BCRP due to high Km values. nih.gov
MRP3 E3-16G, various estrogen glucuronidesEfficiently transports multiple estrogen glucuronides with high affinity (low Km). nih.gov
MRP4 E3-16GShows considerable transport rates specifically for E3-16G. nih.gov
BCRP E3-16G, other estrogen conjugatesTransports E3-16G at higher rates than the studied MRPs. nih.gov

Animal Model Research on this compound Physiology

Pharmacokinetic and Pharmacodynamic Studies of this compound in Animal Models

Pharmacokinetic studies in animal models provide valuable information on the absorption, distribution, metabolism, and excretion (ADME) of this compound. While direct pharmacokinetic data for E3-16G in animal models is not extensively detailed in the provided search results, studies on related estrogen conjugates offer insights.

For example, research on estrone-3-sulfate in rats has demonstrated the presence of a carrier-mediated efflux transport system across the blood-cerebrospinal fluid barrier. nih.gov This transport was found to be a saturable, temperature-dependent, and energy-dependent process. nih.gov Such findings suggest that similar carrier-mediated transport mechanisms likely govern the disposition of other estrogen conjugates like E3-16G in animal models.

Pharmacodynamic studies, which examine the physiological effects of a substance, are also crucial. Estriol itself is known to have estrogenic effects, although it is less potent than estradiol (B170435). wikipedia.org Estrogen glucuronides like E3-16G are considered biologically inactive until they are deconjugated back to the active estrogen by enzymes like β-glucuronidase. wikipedia.org Therefore, the pharmacodynamic effects of E3-16G in animal models would largely depend on the extent and location of its conversion back to estriol.

Influence on Endocrine System Function in Animal Models (e.g., Reproductive Biology)

The influence of estrogens and their metabolites on the endocrine system, particularly reproductive biology, has been a significant area of research using animal models. These models have been instrumental in understanding the effects of endocrine-disrupting chemicals (EDCs), many of which interfere with estrogen signaling pathways. nih.gov

Exposure to synthetic estrogens, such as 17α-ethinylestradiol, in mouse models during pregnancy has been shown to affect the development of the neuroendocrine system, including an increase in the number of gonadotropin-releasing hormone (GnRH) neurons. nih.gov GnRH is a key regulator of the reproductive axis. nih.gov

While studies focusing specifically on the direct effects of this compound on the endocrine system of animal models are not prominent in the search results, the potential for influence exists. As a precursor to the active hormone estriol, the administration of E3-16G could lead to estrogenic effects in tissues that express β-glucuronidase, an enzyme capable of cleaving the glucuronide conjugate. wikipedia.org The distribution and activity of this enzyme in different tissues within an animal model would therefore be a critical determinant of any observed endocrine effects.

It is well-established that estrogens play a critical role in the regulation of the female reproductive system, including the control of gonadotropin secretion from the pituitary gland. nih.gov Therefore, any compound that can be converted to an active estrogen within the body has the potential to influence these processes.

Enzymatic Transformations of this compound in Isolated Systems

The biotransformation of this compound, a significant metabolite of estriol, is a critical area of study for understanding its physiological role and potential for reactivation. In vitro and animal model investigations have primarily focused on the enzymatic cleavage of the glucuronide moiety, a reaction that has profound implications for estrogenic activity.

Investigations of β-Glucuronidase Action on this compound

The primary enzymatic transformation of this compound in isolated systems is its hydrolysis by β-glucuronidase. This enzyme cleaves the glucuronic acid from the estriol molecule, thereby liberating the biologically active estrogen.

Estrogen glucuronides, including this compound, are generally considered biologically inactive. nih.gov The addition of the glucuronic acid moiety increases the water solubility of the estrogen, facilitating its excretion and preventing it from binding to estrogen receptors. nih.govhmdb.ca However, the action of β-glucuronidase can reverse this inactivation process. Tissues that express β-glucuronidase can effectively deconjugate estrogen glucuronides, converting them back into their active forms. wikipedia.org

Studies have highlighted the significance of this process, particularly in the context of the "estrobolome," which refers to the collection of enteric bacterial genes capable of metabolizing estrogens. nih.gov Gut microbial β-glucuronidase enzymes are capable of deconjugating estrogen glucuronides that are excreted into the gastrointestinal tract via the bile. nih.govfrontiersin.org This reactivation allows for the reabsorption of the free estrogen into circulation, a process known as enterohepatic circulation. frontiersin.org

While much of the research on the estrobolome has focused on estrone and estradiol glucuronides, the principle extends to this compound. nih.gov The fundamental action of β-glucuronidase is to hydrolyze the glycosidic bond, releasing the aglycone (in this case, estriol). frontiersin.org

EnzymeActionSubstrateProductSignificance
β-GlucuronidaseHydrolysisThis compoundEstriol + Glucuronic AcidReactivation of inactive estrogen metabolite

Studies on Other Potential Biotransformation Pathways

While the action of β-glucuronidase is the most prominent and well-studied biotransformation of this compound, other potential enzymatic pathways exist, though they are less direct. These pathways generally involve the metabolism of the parent compound, estriol, after it has been liberated from its glucuronide conjugate.

Once this compound is hydrolyzed back to estriol, the free estriol can undergo further metabolic transformations. These are the same pathways that metabolize endogenous estriol. The key enzymatic reactions include:

Oxidation and Reduction: The 17β-hydroxysteroid dehydrogenase (17β-HSD) enzyme family can interconvert estradiol and estrone. nih.govnih.gov While estriol has a hydroxyl group at the 16α position, the potential for enzymatic modifications at the 17β-hydroxyl group exists.

Hydroxylation: Cytochrome P450 (CYP) enzymes can hydroxylate estrogens to form catechol estrogens. oup.comzrtlab.com For instance, estrone and estradiol can be hydroxylated at the 2 or 4 positions. oup.com Following deconjugation, estriol could potentially be a substrate for similar hydroxylation reactions.

Methylation: Catechol-O-methyltransferase (COMT) can methylate catechol estrogens, which is generally a detoxification step. zrtlab.comnih.gov If estriol were to be converted to a catechol intermediate, it could then be a substrate for COMT.

Sulfation: Sulfotransferases can add a sulfate group to estrogens, another important conjugation pathway that facilitates excretion. oup.com

It is important to emphasize that these pathways act on the liberated estriol, not directly on the this compound molecule itself. The initial and most critical enzymatic step for the biological activity of this compound in isolated systems is the cleavage of the glucuronide bond by β-glucuronidase.

PathwayKey EnzymesPotential Action on Liberated Estriol
Oxidation/Reduction17β-hydroxysteroid dehydrogenase (17β-HSD)Interconversion with other estrogen forms
HydroxylationCytochrome P450 (CYP) enzymesFormation of catechol estrogens
MethylationCatechol-O-methyltransferase (COMT)Inactivation of catechol estrogen intermediates
SulfationSulfotransferasesConjugation for excretion

Environmental and Biodegradation Research on Estriol 16 Glucuronide

Occurrence and Fate of Estriol-16-Glucuronide in Environmental Matrices

This compound enters the environment primarily through the discharge of treated and untreated wastewater, as it is a major human urinary metabolite. nih.govresearchgate.net While the parent compound, estriol (B74026), is frequently detected in wastewater and surface waters, the direct detection of its glucuronide conjugates is less common, often because analytical methods have historically focused on the free hormones. nih.govnih.gov

However, studies have shown that conjugated estrogens, including E3-16G, are present in raw sewage and can undergo deconjugation during the wastewater treatment process. researchgate.netacs.orgnih.gov This process, primarily mediated by microbial enzymes, cleaves the glucuronic acid moiety, releasing the active estriol. This means that failing to measure conjugated forms can lead to a significant underestimation of the total estrogenic load entering the environment. researchgate.net

One study investigating the fate of estrogen conjugates in Canadian wastewater treatment plants (WWTPs) determined a deconjugation half-life of 0.24 hours for estriol 16α-glucuronide in activated sludge batch studies. acs.org This rapid conversion highlights the transient nature of the conjugate in this matrix and its role as a significant source of free estriol in WWTP effluents. While some studies reported that hormone glucuronides were not detected in most surface water and effluents, this is likely due to their rapid deconjugation in the treatment process and potential dilution in receiving waters. nih.gov The continuous release of these conjugates in wastewater ensures a persistent, indirect source of hormonally active estrogens to aquatic ecosystems. nih.gov

Table 1: Occurrence and Fate of this compound in Environmental Systems

Environmental Matrix Compound Typical Findings Reference
Raw Wastewater This compound Present as a major human excretory product. researchgate.net
Activated Sludge (WWTP) This compound Rapidly deconjugated to free estriol; half-life of ~0.24 hours. acs.org
WWTP Effluent This compound Generally low to non-detectable levels due to efficient deconjugation. nih.gov
Surface Water This compound Not commonly detected; considered a source of free estriol. researchgate.netnih.gov

Microbial Degradation of this compound

The primary mechanism for the environmental transformation of this compound is microbial degradation. This process begins with the cleavage of the glucuronide bond, followed by the degradation of the released steroid structure. nih.govresearchgate.net

The initial and most critical step in the bacterial metabolism of E3-16G is deconjugation. This reaction is catalyzed by β-glucuronidase enzymes, which are produced by a wide range of bacteria present in environments like activated sludge and the gut microbiome. nih.govresearchgate.net The collection of bacterial genes capable of metabolizing estrogens is known as the "estrobolome," and β-glucuronidases are key components of it. nih.gov By cleaving the glucuronic acid from E3-16G, these bacteria release free estriol, which can then be used as a carbon and energy source or be further transformed. researchgate.net

Once estriol is released, various bacterial species can degrade it. Aerobic degradation pathways for estrogens, such as the 4,5-seco pathway, have been identified in bacteria. nih.govfrontiersin.org Genera like Novosphingobium, Sphingomonas, and Rhodococcus have been identified as potent estrogen degraders in activated sludge and other environments. researchgate.netnih.govfrontiersin.org For instance, Novosphingobium has been shown to be a key player in estrogen degradation in some wastewater treatment plants. nih.gov Under anaerobic conditions, denitrifying bacteria such as Denitratisoma oestradiolicum can degrade estrogens, though via different pathways like the 2,3-seco pathway. nih.gov

Research on the specific role of fungi in the degradation of this compound is less detailed than for bacteria. However, fungi are known to be effective in degrading a variety of persistent organic pollutants, including steroid hormones. Studies have demonstrated that certain fungi, such as strains of Candida utilis, can efficiently remove 17β-estradiol, a related estrogen. frontiersin.org The degradation mechanisms likely involve initial deconjugation, similar to bacteria, to release the free estriol, which can then be hydroxylated and further broken down by fungal enzyme systems. Fungal biotransformation is considered a promising approach for the bioremediation of estrogen-contaminated environments. researchgate.net

Implications for Environmental Estrogen Research and Ecosystem Health

The environmental fate of this compound has significant implications for both environmental monitoring and ecosystem health. The rapid deconjugation of E3-16G in WWTPs means that measuring only free estrogen concentrations in effluents provides an incomplete picture of the total estrogen load being released into aquatic environments. researchgate.net This can lead to a substantial underestimation of the estrogenic risk posed to wildlife. nih.gov

Therefore, a comprehensive understanding of the role of estrogen conjugates like E3-16G is crucial for accurate environmental risk assessment. Future research and monitoring programs should consider methods that capture both conjugated and free forms of estrogens to better evaluate the effectiveness of wastewater treatment processes and protect the health of receiving ecosystems. researchgate.netnih.gov The study of the "estrobolome" in environmental systems is a key area for improving strategies to mitigate the impact of these potent micropollutants. nih.gov

Future Directions and Emerging Research Areas in Estriol 16 Glucuronide Research

The study of Estriol-16-Glucuronide and other estrogen conjugates is entering a new phase, driven by technological advancements and a shift towards systems-level thinking. Emerging research is focused on developing more comprehensive analytical methods, understanding species-specific metabolic nuances, employing sophisticated predictive models, and integrating vast datasets to unravel the complex role of these compounds in human biology.

Q & A

Q. What are the primary biological roles of estriol-16-glucuronide in human physiology?

this compound is a conjugated estrogen metabolite critical in reproductive and gestational biology. It serves as a biomarker for ovulation prediction, with urinary levels rising sharply prior to ovulation due to its role in follicular maturation and luteinizing hormone surge . During pregnancy, it contributes to placental perfusion by inducing vasodilation in uteroplacental vessels, supporting fetal growth . Its presence in maternal circulation (as part of conjugated estrogens like estriol-3-sulfate-16-glucuronide) underscores its role in maintaining gestational homeostasis .

Q. What analytical methods are most reliable for detecting and quantifying this compound in biological samples?

Radioimmunoassays (RIAs) are widely used for direct quantification in urine, offering specificity for this compound with minimal cross-reactivity (1.2% compared to estriol-3-glucuronide at 6%) . Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for high sensitivity and structural confirmation, particularly when distinguishing positional isomers (e.g., estriol-3-glucuronide vs. 16-glucuronide) is required . Sample pretreatment, such as enzymatic hydrolysis of glucuronides, may be necessary for total estrogen profiling .

Q. How does this compound differ from other estrogen glucuronides in metabolic pathways?

this compound is formed via hepatic UDP-glucuronosyltransferase (UGT) activity, specifically UGT2B7, which targets the 16α-hydroxyl group of estriol. This contrasts with estriol-3-glucuronide, which is generated earlier in enterohepatic circulation and is more abundant in urine . The 16-glucuronide form is less susceptible to enterohepatic recirculation, making it a stable biomarker for clinical assays .

Advanced Research Questions

Q. What methodological challenges arise when comparing this compound data across studies, and how can they be mitigated?

Interlaboratory variability stems from differences in standard preparations (e.g., purity of this compound reference materials) and assay conditions (e.g., incubation time/temperature in RIAs) . Harmonization protocols, such as using deuterium-labeled internal standards (e.g., this compound-d6) for LC-MS/MS, improve reproducibility by correcting for matrix effects and instrument drift . Additionally, adherence to metabolomics reporting standards (e.g., metabolite structural validation via MS/MS libraries) minimizes false annotations .

Q. How can contradictory findings on this compound’s role in placental insufficiency be resolved?

Studies linking reduced this compound levels to small-for-gestational-age (SGA) infants suggest impaired detoxification pathways, while others emphasize its vasodilatory role in placental perfusion . Resolving these contradictions requires longitudinal metabolomic profiling paired with functional assays (e.g., vascular reactivity tests in placental tissue). Stratifying cohorts by maternal comorbidities (e.g., preeclampsia) and controlling for estrogen conjugation efficiency (via UGT2B7 genotyping) can clarify context-specific mechanisms .

Q. What advanced techniques are used to study the environmental fate of this compound in wastewater systems?

Fungal bioremediation using Trametes versicolor demonstrates partial degradation of this compound in reverse osmosis concentrate, though byproducts like estrone-3-glucuronide may form . Stable isotope tracing (e.g., ¹³C-labeled this compound) coupled with high-resolution mass spectrometry enables tracking of degradation pathways and metabolite persistence . Anaerobic sludge assays further reveal microbial glucuronidase activity as a rate-limiting step in environmental breakdown .

Q. How do synthesis strategies for deuterated this compound improve analytical precision in pharmacokinetic studies?

Deuterium labeling at the 16α position (e.g., this compound-d6) via palladium-catalyzed sodium borodeuteride reduction ensures isotopic purity (>98%), enabling precise quantification in biological matrices without interference from endogenous estrogens . This approach is critical for tracer studies examining enterohepatic recirculation and renal clearance kinetics .

Methodological Design Considerations

  • For Clinical Studies : Use serial urine sampling to capture diurnal variations in this compound levels, particularly in fertility studies .
  • For Environmental Research : Combine in vitro bioreactor models with in silico metabolic network analysis to predict estrogen conjugate persistence .
  • For Metabolomics : Integrate lipidomic data (e.g., glycerophospholipid profiles) when investigating this compound’s role in SGA, as co-occurring lipid imbalances may confound interpretations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.